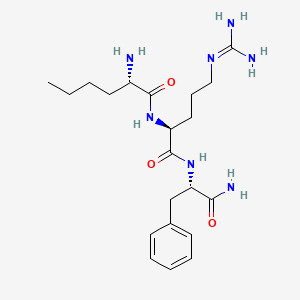
Nle-Arg-Phe amide
Descripción general
Descripción
“Nle-Arg-Phe amide” is a molluscan cardioexcitatory neuropeptide analog . It has an empirical formula of C21H35N7O3 and a molecular weight of 433.55 .
Molecular Structure Analysis
The molecular structure of “Nle-Arg-Phe amide” is represented by the SMILES string: CCCCC@HC(=O)NC@@H=N)C(=O)NC@@HC(N)=O . This indicates the presence of norleucine (Nle), arginine (Arg), and phenylalanine (Phe) in the compound.
Physical And Chemical Properties Analysis
“Nle-Arg-Phe amide” is a solid substance with a purity of ≥95% (HPLC). It should be stored at a temperature of -20°C .
Aplicaciones Científicas De Investigación
Amide Bond Replacements : A study utilized a 2,5,5-trisubstituted imidazoline as an amide bond replacement in dipeptide derivatives, including those with Nle and Arg-Phe amide, indicating potential applications in peptide modification and drug design (Gilbert et al., 1995).
Neuropeptide Activity : Nle-Arg-Phe-NH2 was evaluated in the context of the molluscan neuropeptide FMRFamide, showing its critical role in neuropeptide activity and potential applications in neurobiology (Kobayashi & Muneoka, 1986).
Green Chemistry in Amide Synthesis : Research focused on environmentally friendly methods for amide synthesis, highlighting the importance of compounds like Nle-Arg-Phe amide in the development of sustainable chemical processes (García-Álvarez et al., 2013).
Structure-Activity Relationship in Neuropeptides : The structure of a molluscan cardioexcitatory neuropeptide was determined to be Phe-Met-Arg-Phe-NH2, showcasing the significance of peptides like Nle-Arg-Phe amide in understanding neuropeptide function (Price & Greenberg, 1977).
HIV-1 Protease Inhibition : A peptide inhibitor with Nle was studied for its potential in inhibiting HIV-1 protease, suggesting applications in antiviral therapy (Miller et al., 1989).
Peptide-Based Neuropeptide Research : A cDNA clone encoding a precursor protein for FMRFamide peptides, including sequences similar to Nle-Arg-Phe amide, was identified in Aplysia, indicating potential uses in neuroscientific research (Schaefer et al., 1985).
Coelenterate Neuropeptides : Research on coelenterate neurons producing RF-amide-like peptides, related to Nle-Arg-Phe amide, suggested their role as neurotransmitters or neurohormones (Grimmelikhuijzen et al., 1991).
Rethinking Amide Bond Synthesis : Novel approaches to amide formation, crucial for the synthesis of peptides like Nle-Arg-Phe amide, were reviewed, underscoring their significance in modern pharmaceuticals (Pattabiraman & Bode, 2011).
MRI Contrast Agents : Research on a paramagnetic chemical exchange saturation transfer MRI contrast agent highlighted the role of amides, relating to the broader applications of Nle-Arg-Phe amide in medical imaging (Liu et al., 2012).
Biodegradable Cationic Poly(ester amide)s : A study on biodegradable cationic Arg-Phe poly(ester amide)s suggested potential biomedical applications for peptides like Nle-Arg-Phe amide (Wu & Chu, 2013).
Direcciones Futuras
While specific future directions for “Nle-Arg-Phe amide” are not mentioned in the retrieved sources, research into neuropeptide-activated channels in the ENaC/DEG superfamily, which includes channels activated by the neuropeptide FMRFamide, is ongoing . This suggests potential future research directions in understanding the ligand gating mechanism of these channels.
Propiedades
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N7O3/c1-2-3-10-15(22)19(30)27-16(11-7-12-26-21(24)25)20(31)28-17(18(23)29)13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,2-3,7,10-13,22H2,1H3,(H2,23,29)(H,27,30)(H,28,31)(H4,24,25,26)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMYDYSYRCLZEG-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745616 | |
| Record name | L-Norleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nle-Arg-Phe amide | |
CAS RN |
104809-29-2 | |
| Record name | L-Norleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



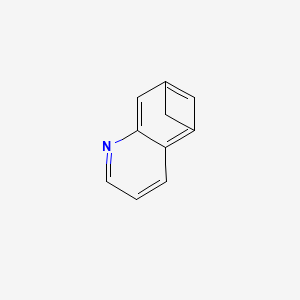
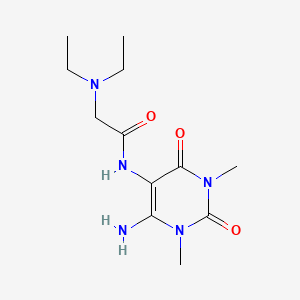
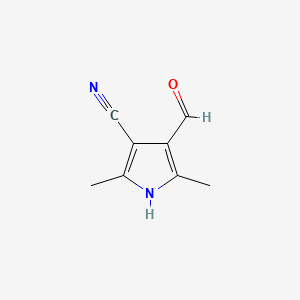
![[(1S,2R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl] acetate](/img/structure/B560710.png)
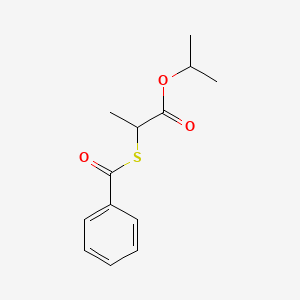
![4,5-Dihydroacenaphtho[5,4-d]thiazole](/img/structure/B560716.png)
![2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B560719.png)
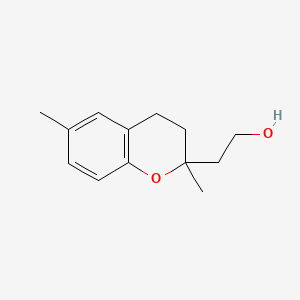
![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]thiazin-8(1H)-amine](/img/structure/B560721.png)
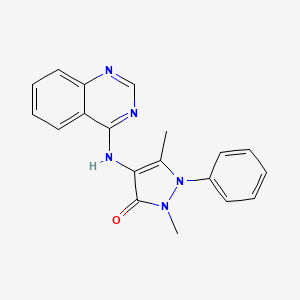

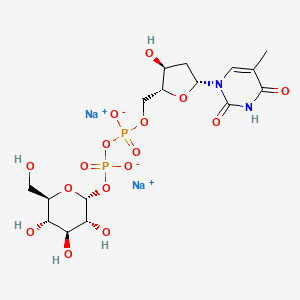
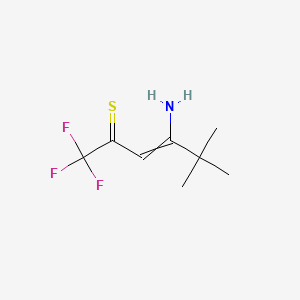
![2h-Furo[3,2-g]indole](/img/structure/B560729.png)